molecular formula C18H19BrN2O2 B2949477 (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide CAS No. 330672-04-3

(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide

Cat. No. B2949477
CAS RN: 330672-04-3
M. Wt: 375.266
InChI Key: PJGQPZFMPIKXHF-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide, also known as IBAH, is a hydrazone derivative that has recently gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a series of chemical reactions, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is still under investigation, but it is believed to involve the inhibition of certain enzymes or signaling pathways. In a study conducted by Liu et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to induce apoptosis in human cervical cancer cells by activating the caspase-3/7 pathway. In another study conducted by Liu et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has several advantages for lab experiments, including its high purity and stability. However, one limitation of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can be overcome through the use of organic solvents or the formulation of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide into a more soluble derivative.

Future Directions

There are several future directions for the investigation of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide. One potential direction is the exploration of its anti-cancer properties in other types of cancer cells. Another direction is the investigation of its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, the development of more soluble derivatives of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide could improve its potential as a drug candidate.
Conclusion:
In conclusion, (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is a hydrazone derivative that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide can be synthesized through a reaction between 4-bromophenol and 4-isopropylbenzaldehyde, followed by a reaction with hydrazine hydrate and acetic anhydride. This reaction yields (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide as a yellow solid with a melting point of 214-216°C. The purity and yield of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide can be improved through various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been investigated for its anti-inflammatory and anti-cancer properties. In a study conducted by Zhang et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis. In another study conducted by Liu et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-13(2)15-5-3-14(4-6-15)11-20-21-18(22)12-23-17-9-7-16(19)8-10-17/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGQPZFMPIKXHF-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.